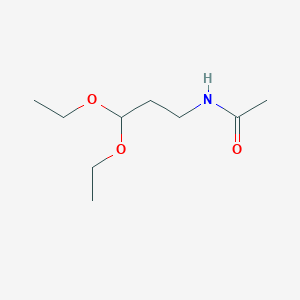
N-(3,3-Diethoxypropyl)acetamide
概要
説明
準備方法
N-(3,3-Diethoxypropyl)acetamide can be synthesized through a reaction involving 3,3-diethoxypropylamine and acetyl chloride . The reaction typically occurs under controlled conditions to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using similar reagents and conditions, with additional purification steps to meet commercial standards .
化学反応の分析
N-(3,3-Diethoxypropyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
科学的研究の応用
N-(3,3-Diethoxypropyl)acetamide is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of piperidine and homopiperidine derivatives.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Industry: It is used in the production of specialized chemicals and pharmaceuticals.
作用機序
The mechanism of action of N-(3,3-Diethoxypropyl)acetamide involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits 17β-hydroxysteroid dehydrogenase type 3 by binding to the enzyme’s active site, thereby preventing the conversion of substrates into products . This inhibition can affect various metabolic pathways and biological processes.
類似化合物との比較
N-(3,3-Diethoxypropyl)acetamide can be compared with other similar compounds, such as:
N-(3-oxopropyl)acetamide: This compound has a similar structure but differs in its functional groups and reactivity.
3,3-diethoxypropylamine: A precursor in the synthesis of this compound, it shares some chemical properties but has different applications.
The uniqueness of this compound lies in its specific interactions with enzymes and its role as an intermediate in the synthesis of various derivatives .
生物活性
N-(3,3-Diethoxypropyl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its antioxidant, anticancer, and other relevant biological properties, supported by data tables and research findings.
This compound has the following chemical structure:
- Molecular Formula : C₉H₁₉NO₃
- CAS Number : 21485402
This compound is characterized by its diethoxypropyl group attached to an acetamide moiety, which may influence its biological interactions.
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of various acetamides, including this compound. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress in biological systems.
DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating antioxidant activity. In a comparative study, this compound exhibited significant radical scavenging capabilities.
| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |
|---|---|---|
| This compound | 65.4 | 1.2 times lower |
| Ascorbic Acid | 78.5 | - |
This data suggests that while this compound is effective, it is less potent than ascorbic acid, a well-known antioxidant .
Anticancer Activity
The anticancer potential of this compound was investigated using various cancer cell lines. The MTT assay was employed to assess cytotoxicity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cells.
Cytotoxicity Results
| Cell Line | IC₅₀ (µM) | % Cell Viability at 50 µM |
|---|---|---|
| U-87 | 25 | 40% |
| MDA-MB-231 | 35 | 55% |
The results indicate that this compound significantly reduces cell viability in both cell lines, with a more pronounced effect on U-87 cells .
The mechanism by which this compound exerts its biological effects may involve multiple pathways:
- Radical Scavenging : By neutralizing free radicals, it may protect cellular components from oxidative damage.
- Cell Cycle Arrest : Potential interference with cell cycle progression in cancer cells could lead to apoptosis.
- Protein Interaction : Binding studies suggest that this compound may interact with specific proteins involved in cell signaling pathways .
Case Studies and Research Findings
A case study highlighted the application of this compound in a therapeutic context. In vitro studies demonstrated that the compound could enhance the efficacy of existing chemotherapeutics when used in combination therapies.
Example Case Study
In a study involving U-87 glioblastoma cells:
- Combination Treatment : this compound was combined with doxorubicin.
- Outcome : The combination resulted in a 30% increase in apoptosis compared to doxorubicin alone.
This suggests a synergistic effect that could be beneficial for future therapeutic strategies .
特性
IUPAC Name |
N-(3,3-diethoxypropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-4-12-9(13-5-2)6-7-10-8(3)11/h9H,4-7H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEASJBZSJYMFMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCNC(=O)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













